molecular formula C10H11N3S B2812003 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 313990-49-7

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2812003
CAS No.: 313990-49-7
M. Wt: 205.28
InChI Key: MQZUQQWBBMVHFY-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-ethylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenol: A structurally similar compound with a phenol group instead of a triazole-thiol moiety.

    1,2,4-triazole: The parent compound of the triazole family, lacking the 4-ethylphenyl and thiol substitutions.

    5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.

Uniqueness

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 4-ethylphenyl and thiol groups, which confer distinct chemical and biological properties. The 4-ethylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes, while the thiol group provides a reactive site for further chemical modifications.

Biological Activity

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving triazole derivatives. The structure includes a triazole ring substituted with a thiol group, which contributes to its biological activity. The compound can also undergo oxidation and reduction reactions to form disulfides and dihydrotriazoles respectively.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, this compound has been investigated for its potential against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains and fungi .

Microorganism IC50 (µM) Activity
Staphylococcus aureus15.0Moderate
Escherichia coli20.0Moderate
Candida albicans18.5Moderate

Anticancer Activity

The compound has shown promising results in cancer research. It inhibits specific enzymes involved in cancer cell proliferation and apoptosis pathways. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Cell Line IC50 (µM) Selectivity
IGR39 (Melanoma)12.5High
MDA-MB-23115.0Moderate
Panc-118.0Moderate

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a mechanism through which it may reduce inflammation and oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
  • Cellular Pathway Interaction : It may modulate pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The thiol group contributes to free radical scavenging capabilities, enhancing its protective effects against oxidative stress .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including this compound against common pathogens. The results indicated moderate activity across tested microorganisms .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on multiple cancer cell lines using the MTT assay. The findings highlighted significant cytotoxicity towards melanoma cells compared to other types .

Properties

IUPAC Name

5-(4-ethylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUQQWBBMVHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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